molecular formula C9H6N2O2 B13305694 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile

Katalognummer: B13305694
Molekulargewicht: 174.16 g/mol
InChI-Schlüssel: OPZUJNUBSIYPRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carbonitrile group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile typically involves the following steps:

    Formation of Benzoxazine Intermediate: The initial step involves the reaction of phenol with hydrazine to form a benzoxazine intermediate.

    Cyclization and Carbonitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Oxo derivatives of the benzoxazine ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzoxazine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile involves its interaction with specific molecular targets:

    Topoisomerase Inhibition: The compound acts as an inhibitor of topoisomerase I, an enzyme involved in DNA replication and transcription.

    Pathways Involved: The inhibition of topoisomerase I leads to the disruption of DNA replication and transcription processes, which can result in cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile is unique due to its carbonitrile group, which imparts distinct chemical properties and reactivity compared to other benzoxazine derivatives. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Eigenschaften

Molekularformel

C9H6N2O2

Molekulargewicht

174.16 g/mol

IUPAC-Name

3-oxo-4H-1,4-benzoxazine-7-carbonitrile

InChI

InChI=1S/C9H6N2O2/c10-4-6-1-2-7-8(3-6)13-5-9(12)11-7/h1-3H,5H2,(H,11,12)

InChI-Schlüssel

OPZUJNUBSIYPRD-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.